2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE
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Overview
Description
2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE is a chemical compound with the molecular formula C6H6Cl3NOS and a molecular weight of 246.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE typically involves the reaction of 2,5-dichlorothiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiophenes.
Scientific Research Applications
2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE include:
- 2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
Its ability to undergo various chemical reactions and its diverse range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NOS.ClH/c7-5-1-3(4(10)2-9)6(8)11-5;/h1H,2,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBABXXSSEPGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CN)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611965 |
Source
|
Record name | 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88020-23-9 |
Source
|
Record name | 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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